

Bakkenolide D: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

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Compound of Interest

Compound Name: *Bakkenolide D*

Cat. No.: *B15591617*

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Abstract

Bakkenolide D, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural origins, and physicochemical characteristics of **Bakkenolide D**. It details the experimental protocols for its isolation and characterization and presents available quantitative data in a structured format. Furthermore, this document elucidates the potential signaling pathways modulated by related bakkenolides, offering insights into the mechanism of action of this class of compounds.

Discovery and Natural Sources

Bakkenolide D was identified and structurally characterized by 1999 in a study by Wu et al. focusing on the constituents of *Petasites formosanus*[1]. This compound belongs to a class of sesquiterpenoids known as bakkenolides, which are characteristic secondary metabolites of certain plants in the Asteraceae family.

The primary natural sources of **Bakkenolide D** are plants of the *Petasites* and *Farfugium* genera. Quantitative analysis has revealed its presence in various parts of these plants, with the highest concentrations typically found in the roots and rhizomes.

Table 1: Quantitative Analysis of Bakkenolide D in Natural Sources

Plant Species	Plant Part	Concentration (mg/g of dry weight)	Reference
Petasites japonicus	Roots	107.203	[1]
Other parts	0.403 - 4.419	[1]	
Farfugium japonicum	Roots	166.103	[1]
Other parts	7.252 - 32.614	[1]	

Physicochemical Properties

Bakkenolide D is a terpene lactone with the molecular formula $C_{21}H_{28}O_6S$ [2]. Its structure features a complex spirocyclic system characteristic of the bakkenolide skeleton.

Table 2: Physicochemical Properties of Bakkenolide D

Property	Value	Reference
Molecular Formula	$C_{21}H_{28}O_6S$	[2]
Molecular Weight	408.5 g/mol	[2]
IUPAC Name	(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-3-methylsulfanylprop-2-enoate	[2]
CAS Number	18456-03-6	[2]
Physical Description	Solid	[2]
Melting Point	200 - 201 °C	[2]

Experimental Protocols

Isolation of Bakkenolide D from Petasites formosanus

The following protocol is based on the methods described by Wu et al. (1999)[1].

1. Extraction:

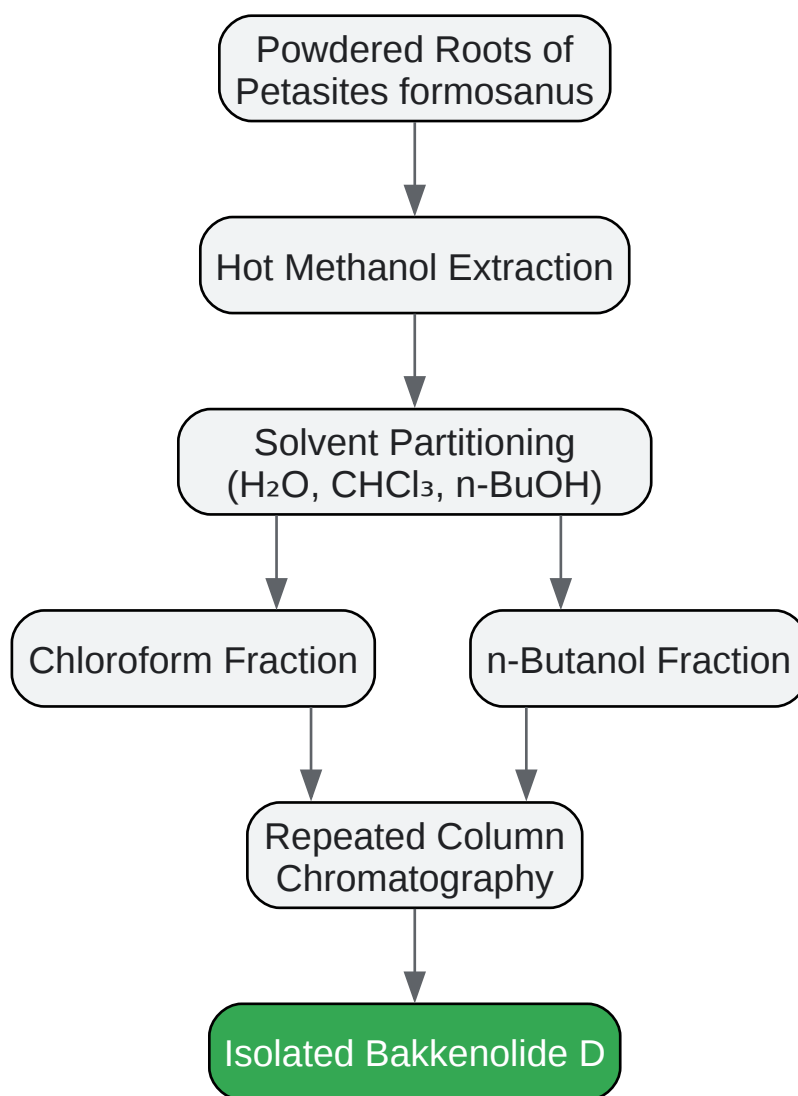
- Air-dried and powdered roots of *Petasites formosanus* are subjected to hot extraction with methanol.
- The methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

- The crude methanol extract is suspended in water and partitioned successively with chloroform (CHCl_3) and n-butanol (n-BuOH).

3. Chromatographic Purification:

- The chloroform and n-butanol soluble fractions are subjected to repeated column chromatography.
- The specific stationary and mobile phases for the chromatographic separation of **Bakkenolide D** are not explicitly detailed in the reference but would typically involve silica gel or reversed-phase columns with gradient elution systems of solvents like hexane, ethyl acetate, and methanol.



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Figure 1: Experimental workflow for the isolation of **Bakkenolide D**.

Structural Characterization

The structure of **Bakkenolide D** was elucidated using a combination of spectroscopic techniques[1].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is employed for complete structural assignment:

- ^1H -NMR: To determine the proton environment and coupling constants.
- ^{13}C -NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HMQC, HMBC, NOESY): To establish correlations between protons and carbons, and to determine the stereochemistry of the molecule.

Table 3: Partial ^1H -NMR Spectroscopic Data for Bakkenolide D and its Regio-isomer

Compound	Proton Signal	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz	Reference
Bakkenolide D	Acetoxy methyl	1.83	s	-	[1]
cis-methylthioacryloyloxy - SMe	2.39	s	-	[1]	
cis-methylthioacryloyloxy -CH=	5.84	d	10.4	[1]	
cis-methylthioacryloyloxy =CH-	7.11	d	10.4	[1]	
Bakkenolide Dd (regio-isomer)	Acetoxy methyl	1.83	s	-	[1]
cis-methylthioacryloyloxy - SMe	2.39	s	-	[1]	
cis-methylthioacryloyloxy -CH=	5.84	d	10.4	[1]	
cis-methylthioacryloyloxy =CH-	7.11	d	10.4	[1]	

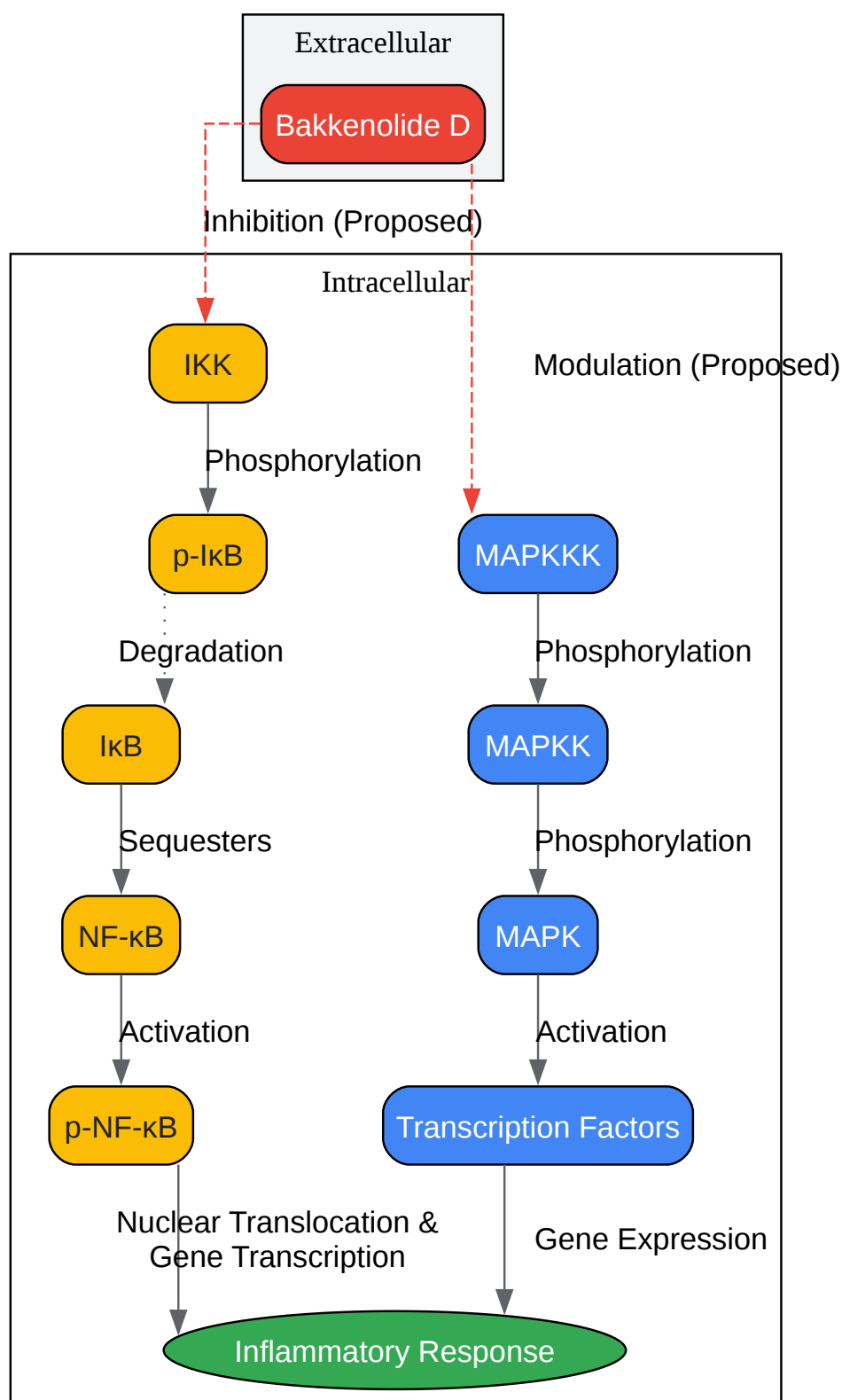
Note: A complete, tabulated set of ^1H and ^{13}C NMR data for **Bakkenolide D** is not readily available in the reviewed literature.

Biological Activities and Potential Signaling Pathways

Studies on various bakkenolides have revealed significant biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. While specific studies on the signaling pathways of **Bakkenolide D** are limited, research on closely related compounds provides valuable insights into its potential mechanisms of action.

- **Neuroprotective and Antioxidant Effects:** Bakkenolides isolated from *Petasites tricholobus* have demonstrated significant neuroprotective and antioxidant activities in vitro[3].
- **Anti-inflammatory Effects:** Bakkenolide B has been shown to possess anti-allergic and anti-inflammatory properties[4].

Based on studies of other bakkenolides, it is proposed that **Bakkenolide D** may exert its biological effects through the modulation of key inflammatory and cellular stress response pathways, such as the NF- κ B and MAPK signaling pathways.



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Figure 2: Proposed modulation of NF-κB and MAPK signaling pathways by **Bakkenolide D**.

Conclusion

Bakkenolide D is a naturally occurring sesquiterpenoid with promising biological activities. Its presence in significant quantities in the roots of *Petasites* and *Farfugium* species makes these plants a valuable source for its isolation. The detailed experimental protocols for its extraction and characterization provide a solid foundation for further research. While the precise molecular mechanisms of **Bakkenolide D** are still under investigation, the modulation of key signaling pathways like NF- κ B and MAPK by related compounds suggests a potential avenue for its therapeutic applications, particularly in the context of neuroinflammation and oxidative stress-related diseases. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of **Bakkenolide D**.

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